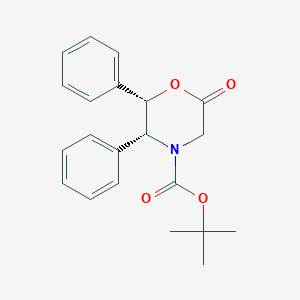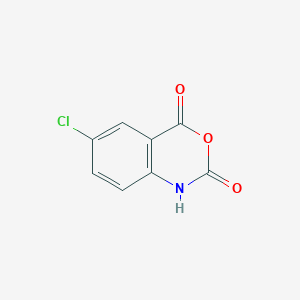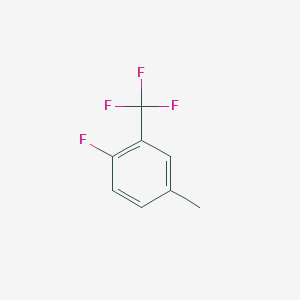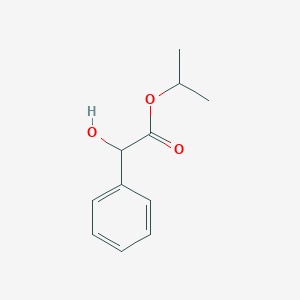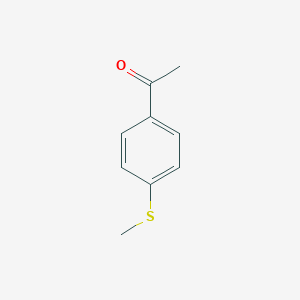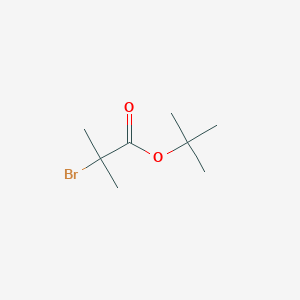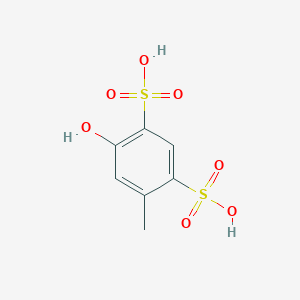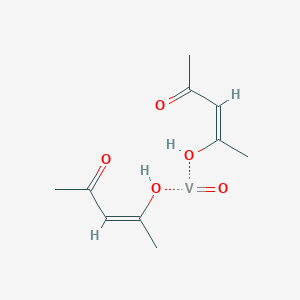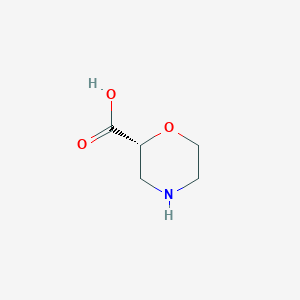
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid, also known as Chloropicrin, is a colorless to yellow liquid with a strong odor. It is primarily used as a fumigant to control pests in soil, stored products, and structures. Chloropicrin is also used as a chemical intermediate in the production of pharmaceuticals, dyes, and other chemicals.
Wirkmechanismus
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid acts by disrupting the cellular metabolism of pests. It inhibits the activity of enzymes involved in energy production, protein synthesis, and DNA replication. (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid also damages cellular membranes, leading to cell death. The mechanism of action of (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is not fully understood, but it is believed to involve the formation of free radicals that cause oxidative damage to cellular components.
Biochemische Und Physiologische Effekte
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is toxic to a wide range of organisms, including humans. Exposure to (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid can cause irritation of the eyes, skin, and respiratory system. It can also cause nausea, vomiting, headache, and dizziness. Chronic exposure to (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid can lead to liver and kidney damage, as well as neurological effects such as memory loss and tremors.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is a highly effective fumigant that can penetrate deep into soil and other materials. It has a short half-life and breaks down quickly in the environment, reducing the risk of contamination. However, (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is highly toxic and requires careful handling and disposal. It can also be expensive and may not be suitable for all types of pests.
Zukünftige Richtungen
There are several future directions for research on (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid. One area of interest is the development of alternative fumigants that are less toxic and more environmentally friendly. Another area of research is the use of (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid in combination with other pesticides to enhance efficacy and reduce the risk of resistance. Finally, there is a need for further studies on the long-term effects of (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid exposure on human health and the environment.
Conclusion
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is a highly effective fumigant that is widely used in agriculture and other industries. It has a complex mechanism of action and can cause a range of toxic effects on humans and other organisms. While (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid has many advantages for lab experiments, it also has limitations and requires careful handling and disposal. Future research should focus on developing safer and more effective alternatives to (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid and improving our understanding of its long-term effects.
Synthesemethoden
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid can be synthesized by the reaction of chloroform with nitric acid and sulfuric acid. The reaction produces (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid along with other by-products such as nitrogen oxides and hydrogen chloride gas. The purity of (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid can be increased by distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid has been extensively studied for its pesticidal properties. It is used in agriculture to control soil-borne pests such as nematodes, fungi, and bacteria. (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is also used to fumigate stored products such as grains, nuts, and seeds to prevent infestation by insects and mites. In addition, (Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid is used to disinfect soil and water in aquaculture systems.
Eigenschaften
CAS-Nummer |
117823-31-1 |
|---|---|
Produktname |
(Z)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid |
Molekularformel |
C5H3Cl3O3 |
Molekulargewicht |
217.43 g/mol |
IUPAC-Name |
(Z)-2,4,4-trichloro-3-formylbut-2-enoic acid |
InChI |
InChI=1S/C5H3Cl3O3/c6-3(5(10)11)2(1-9)4(7)8/h1,4H,(H,10,11)/b3-2- |
InChI-Schlüssel |
BYYQBAWEAGLGPF-IHWYPQMZSA-N |
Isomerische SMILES |
C(=O)/C(=C(\C(=O)O)/Cl)/C(Cl)Cl |
SMILES |
C(=O)C(=C(C(=O)O)Cl)C(Cl)Cl |
Kanonische SMILES |
C(=O)C(=C(C(=O)O)Cl)C(Cl)Cl |
Synonyme |
MX; (Z)-2-Chloro-3-(dichloromethyl)-4-oxo-2-butenoic Acid; (2Z)-2,4,4-Trichloro-3-formyl-2-butenoic Acid; (Z)-2,4,4-Trichloro-3-formyl-2-butenoic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



